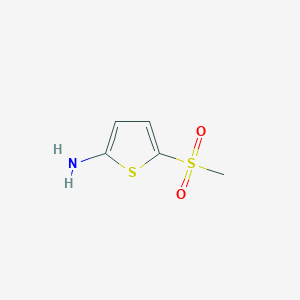
5-Methanesulfonylthiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methanesulfonylthiophen-2-amine: is an organic compound that belongs to the class of amines and thiophenes. It features a thiophene ring substituted with an amine group at the 2-position and a methanesulfonyl group at the 5-position. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonylthiophen-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Amines and thiols
Substitution: Various substituted thiophenes
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets and its effects on cellular processes .
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, 5-Methanesulfonylthiophen-2-amine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 5-Methanesulfonylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Methanesulfonyl Chloride: A sulfonyl chloride used in sulfonation reactions.
2-Aminothiophene: A thiophene derivative with an amine group at the 2-position.
Comparison: 5-Methanesulfonylthiophen-2-amine is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct chemical and biological properties. Compared to thiophene, it has enhanced reactivity and potential bioactivity. Compared to methanesulfonyl chloride, it is less reactive but more stable and versatile in synthetic applications. Compared to 2-aminothiophene, it has additional functional groups that expand its range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C5H7NO2S2 |
|---|---|
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
5-methylsulfonylthiophen-2-amine |
InChI |
InChI=1S/C5H7NO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,6H2,1H3 |
Clé InChI |
HIDUGCSYOJULRI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















